2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione

Medicinal Chemistry Structure-Activity Relationship Chemical Intermediate

2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione (CAS 1000535-33-0) is a synthetic small molecule belonging to the isoindoline-1,3-dione (phthalimide) class. It features a phenethyl linker connecting the phthalimide nitrogen to a para-substituted phenyl ring bearing a 2-chloroethyl group.

Molecular Formula C18H16ClNO2
Molecular Weight 313.8 g/mol
CAS No. 1000535-33-0
Cat. No. B12436064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione
CAS1000535-33-0
Molecular FormulaC18H16ClNO2
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)CCCl
InChIInChI=1S/C18H16ClNO2/c19-11-9-13-5-7-14(8-6-13)10-12-20-17(21)15-3-1-2-4-16(15)18(20)22/h1-8H,9-12H2
InChIKeyVTYIGANHWXAKGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione (CAS 1000535-33-0): Procurement-Relevant Structural and Class Overview


2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione (CAS 1000535-33-0) is a synthetic small molecule belonging to the isoindoline-1,3-dione (phthalimide) class . It features a phenethyl linker connecting the phthalimide nitrogen to a para-substituted phenyl ring bearing a 2-chloroethyl group. This structural motif places it among mono-functional alkylating agents and potential intermediates for nitrogen mustard analogs or targeted protein degrader linkers . Its molecular formula is C18H16ClNO2 with a molecular weight of 313.78 g/mol .

Why Generic Substitution Fails: The Functional Specificity of 2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione


Generic substitution among phthalimide derivatives is scientifically unjustified due to the critical influence of the N-substituent on reactivity, linker geometry, and biological target engagement. The target compound incorporates a para-(2-chloroethyl)phenethyl moiety, creating a distinct spatial and electronic environment compared to simpler N-chloroethylphthalimides or bis-chloroethyl nitrogen mustards . This specific architecture modulates alkylation kinetics, lipophilicity (calculated logP), and potential for secondary interactions, directly impacting its suitability as a synthetic intermediate or a selective covalent probe . The absence of these precise structural features in close analogs fundamentally alters their chemical behavior and application scope.

Quantitative Differential Evidence for 2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione Against Key Analogs


Structural Differentiation: Phenethyl Linker vs. Direct N-Chloroethyl Substitution

The target compound features a phenethyl spacer between the phthalimide core and the chloroethyl group, differing fundamentally from N-(2-chloroethyl)phthalimide (CAS 6270-06-0) where the chloroethyl group is directly attached to the imide nitrogen . This results in a significantly larger molecular volume and distinct electrostatic surface potential. The calculated octanol-water partition coefficient (ClogP) for the target compound is estimated at 4.1, versus 1.6 for N-(2-chloroethyl)phthalimide, indicating higher lipophilicity and potential for improved membrane permeability [1]. Such differences are critical for applications requiring specific pharmacokinetic or linker properties.

Medicinal Chemistry Structure-Activity Relationship Chemical Intermediate

Functional Differentiation: Mono-Chloroethyl vs. Bis-Chloroethyl Nitrogen Mustard (Phthalmustine)

Unlike the bis(2-chloroethyl)amine derivative Phthalmustine (CAS 156250-83-8), which can form DNA crosslinks, the target compound possesses only a single chloroethyl group . This functional divergence makes the target compound a monofunctional alkylator, primarily suitable for introducing a single covalent modification or serving as a linker, whereas Phthalmustine is a bifunctional agent designed for cytotoxicity [1]. For research applications requiring controlled, single-point conjugation without crosslinking risk, the target compound represents a chemically defined and less promiscuous alternative.

Antineoplastic Agents Alkylating Agents Covalent Inhibitors

Commercially Available Purity Benchmarking for Procurement Decisions

Among authorized suppliers, the target compound is available with a specified purity of 95% (HPLC) from Alfa Chemistry and 97% from BOC Sciences . In contrast, close structural analogs like 2-(2-chloroethyl)isoindoline-1,3-dione (CAS 6270-06-0) are commonly supplied at 95% purity . The availability of a higher purity grade (97%) from select vendors can reduce purification burden for sensitive downstream applications, providing a tangible procurement advantage for research requiring stringent purity criteria.

Quality Control Procurement Chemical Synthesis

Optimal Application Scenarios for 2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione Based on Evidenced Differentiation


Development of Monofunctional Covalent Probes and Inhibitors

The single chloroethyl group enables targeted, single-point covalent modification of biological targets, avoiding the crosslinking and associated toxicity of bis-chloroethyl mustards. This makes the compound a preferred starting point for designing selective chemical probes or covalent inhibitors, as inferred from its monofunctional nature compared to Phthalmustine [1].

Synthesis of Heterobifunctional Linkers for PROTACs and Bioconjugates

The phenethyl spacer provides an optimal distance and rigidity for linker applications, while the chloroethyl handle allows for facile conjugation. The higher calculated logP compared to simpler N-chloroethylphthalimides may improve membrane permeability of the resulting conjugates [2], making it a strategic choice for intracellular-targeting PROTACs.

Pharmaceutical Intermediate Requiring High Purity and Specific Reactivity

For multi-step syntheses where a single reactive center is required, the compound offers a controlled alkylation handle. The availability of a 97% purity grade from select vendors reduces the need for post-purchase purification, ensuring more reproducible yields in cGMP or research-grade intermediate production.

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